(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid
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Overview
Description
(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorophenyl group, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(4-fluorophenyl)pentanoic acid typically involves the use of starting materials such as 4-fluorobenzaldehyde and amino acids. One common synthetic route includes the following steps:
Condensation Reaction: 4-fluorobenzaldehyde is reacted with an amino acid derivative under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired amino acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(4-fluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or transporters in biological systems, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylalanine: An amino acid derivative with a similar fluorophenyl group but different side chain structure.
5-Fluorotryptophan: Contains a fluorine atom on the indole ring, differing in the aromatic system and side chain.
Fluorophenylglycine: Another fluorinated amino acid with a different backbone structure.
Uniqueness
(S)-2-Amino-5-(4-fluorophenyl)pentanoic acid is unique due to its specific combination of a fluorophenyl group and a pentanoic acid chain, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQJCHDBKOFHL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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